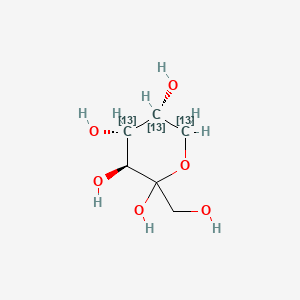
D-Fructose-13C3-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Fructose-13C3-1: is a stable isotope-labeled compound of D-Fructose, a natural monosaccharide found in many plants. The labeling with carbon-13 isotopes makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine. The compound is often used as a tracer in metabolic studies to understand the biochemical pathways and interactions within living organisms .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C3-1 involves the incorporation of carbon-13 isotopes into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose as a starting material. The process includes enzymatic conversion of glucose to fructose, followed by purification and isolation of the labeled fructose. The production is carried out under stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
化学反应分析
Types of Reactions: D-Fructose-13C3-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce different derivatives, such as D-fructose-6-phosphate.
Reduction: Reduction reactions can convert this compound into sugar alcohols like sorbitol.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed:
Oxidation: D-fructose-6-phosphate and other phosphorylated derivatives.
Reduction: Sorbitol and other sugar alcohols.
Substitution: Halogenated and alkylated fructose derivatives
科学研究应用
Chemistry: D-Fructose-13C3-1 is used as a tracer in metabolic studies to understand the pathways and interactions of carbohydrates in living organisms. It helps in elucidating the mechanisms of enzymatic reactions and the role of fructose in various biochemical processes .
Biology: In biological research, this compound is used to study the metabolism of fructose in different tissues and organs. It provides insights into the utilization and conversion of fructose in cellular processes .
Medicine: The compound is used in medical research to investigate the role of fructose in metabolic disorders, such as diabetes and obesity. It helps in understanding the impact of fructose consumption on human health and the development of therapeutic interventions .
Industry: this compound is used in the food and beverage industry for the development of low-calorie sweeteners and other food products. It is also used in the pharmaceutical industry for the synthesis of labeled drugs and diagnostic agents .
作用机制
D-Fructose-13C3-1 exerts its effects by participating in various metabolic pathways within living organisms. The carbon-13 isotopes act as tracers, allowing researchers to track the movement and transformation of fructose in different biochemical processes. The compound interacts with enzymes involved in carbohydrate metabolism, providing insights into the molecular targets and pathways involved in these processes .
相似化合物的比较
D-Fructose-13C6: Another isotope-labeled form of D-Fructose with six carbon-13 atoms.
D-Glucose-13C3: A carbon-13 labeled form of D-Glucose.
D-Galactose-13C3: A carbon-13 labeled form of D-Galactose .
Uniqueness: D-Fructose-13C3-1 is unique due to its specific labeling with three carbon-13 isotopes, making it particularly useful for detailed metabolic studies. Its specific labeling pattern allows for precise tracking and analysis of fructose metabolism, providing valuable insights that are not possible with other labeled compounds .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
183.13 g/mol |
IUPAC 名称 |
(3S,4R,5R)-2-(hydroxymethyl)(4,5,6-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1+1,3+1,4+1 |
InChI 键 |
LKDRXBCSQODPBY-NJZQNRQMSA-N |
手性 SMILES |
[13CH2]1[13C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















